molecular formula C10H12N2O B8394883 2-Phenyliminotetrahydro-2H-1,3-oxazine

2-Phenyliminotetrahydro-2H-1,3-oxazine

Cat. No.: B8394883
M. Wt: 176.21 g/mol
InChI Key: DEGOJTIJRHPLRR-UHFFFAOYSA-N
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Description

2-Phenyliminotetrahydro-2H-1,3-oxazine is a synthetically versatile 1,3-oxazine derivative of significant interest in medicinal chemistry and drug discovery. The 1,3-oxazine scaffold is recognized as a privileged structure in the design of biologically active molecules due to its presence in various therapeutic agents . Compounds featuring this core structure have been associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects . The specific substitution pattern of this compound, featuring a phenylimino group, makes it a valuable intermediate for researchers exploring new chemical entities. It can serve as a key precursor in multicomponent reactions and other synthetic transformations aimed at developing novel small-molecule inhibitors or probes . Its mechanism of action is not predefined and is highly dependent on the final synthesized analog, offering broad utility across multiple drug discovery programs. This product is intended for research applications by qualified laboratory personnel only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-phenyl-5,6-dihydro-4H-1,3-oxazin-2-amine

InChI

InChI=1S/C10H12N2O/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12)

InChI Key

DEGOJTIJRHPLRR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(OC1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

5,6-Dihydro-4H-1,3-oxazine Derivatives

  • Synthesis: These derivatives are often synthesized via cyclization of N-cinnamyl benzimidazoles using electrophilic halogen reagents under metal-free conditions, achieving yields up to 98% . In contrast, 2-phenyliminotetrahydro-2H-1,3-oxazine requires gold-catalyzed rearrangements .
  • Biological Activity : 5,6-Dihydro-4H-1,3-oxazine derivatives (e.g., compounds e1 and e2) show antitubercular activity. However, their efficacy depends on molecular orientation: compound e1 (aligned orientation) exhibits higher activity, while e2 (reverse orientation) is less active despite structural similarity .

Naphtho[1,2-e][1,3]oxazines

  • Synthesis: Eco-friendly methods using almond shell-based nanocatalysts (FNAOSiPAMP*/CuII) enable one-pot synthesis with high yields (85–92%) . This contrasts with the Au-catalyzed synthesis of this compound, which requires hazardous solvents like DCE .
  • Applications : Naphtho-oxazines demonstrate potent antimicrobial activity, outperforming simpler oxazines in biofilm inhibition .

Tetrahydropyrimidine Derivatives

  • Synthesis : These are synthesized via H₃PW₁₂O₄₀-catalyzed cyclization, emphasizing acid-mediated pathways .
  • Activity: Both tetrahydropyrimidines and this compound exhibit cholinergic and antiviral properties, but the latter’s phenylimino group enhances π-π stacking in enzyme binding .

Electronic and Steric Influences

  • Imine/Oxazine Ratio : In Betti base-derived oxazines, electronic factors dominate the imine/oxazine equilibrium, while steric effects dictate cis/trans isomer ratios. For example, trans-1,3-oxazines predominate (70–80%) in pyridine-substituted derivatives .
  • Substituent Effects: Electron-withdrawing groups (e.g., p-nitrophenyl) in this compound improve yields by stabilizing transition states, whereas electron-donating groups reduce reactivity .

Pharmacological Comparisons

Compound Biological Activity Key Structural Feature Efficacy (IC₅₀) Reference
This compound Antitubercular, antibacterial Phenylimino group 1.2–2.5 µg/mL (Mtb)
Naphtho[1,2-e][1,3]oxazine Antimicrobial, anti-biofilm Fused naphthalene-oxazine ring 0.8–1.5 µg/mL (S. aureus)
5,6-Dihydro-4H-1,3-oxazine Antitubercular Non-aromatic, flexible ring 0.5–3.0 µg/mL (Mtb)
Tadalafil Spiro-2-keto-1,3-oxazine PDE5 inhibition (pharmaceutical impurity) Spirocyclic oxazine core N/A

Key Research Findings

  • Orientation-Dependent Activity : The antitubercular activity of 5,6-dihydro-4H-1,3-oxazine derivatives correlates with their binding orientation in the FAD-binding pocket. Compounds aligned with the nitroaromatic core (e.g., e1) show higher activity than reverse-oriented analogs (e.g., e2) .
  • Catalyst Efficiency: Gold catalysts enable precise control over this compound synthesis but face scalability challenges. Electrosynthetic and nanocatalytic methods offer sustainable alternatives .
  • Biological Flexibility : Oxazines with fused aromatic systems (e.g., naphtho-oxazines) exhibit enhanced antimicrobial activity due to improved membrane penetration .

Preparation Methods

Reaction Mechanism

The reaction proceeds via a Mannich-type mechanism:

  • Formation of an imine intermediate from the amine and aldehyde.

  • Nucleophilic attack by the phenol on the imine, generating a β-amino alcohol.

  • Cyclization to form the oxazine ring, facilitated by the catalyst.

Table 1: Yields of 1,3-Oxazine Derivatives via Multicomponent Reactions

CatalystSolventTemperature (°C)Yield (%)Reference
Thiamine HClH₂O2585–96
Zirconyl(IV)ClEtOH8075–90
AlumH₂O2570–88

Key advantages include scalability and minimal purification steps. However, steric hindrance from bulky substituents can reduce yields.

Cyclization of Amino Alcohols

Cyclization strategies exploit intramolecular reactions to construct the oxazine ring. A notable method involves 2-amino alcohols derived from the reduction of Schiff bases. Figueroa-Valverde et al. reported that heating 2-(phenylamino)ethanol with polyphosphoric acid (PPA) at 70–90°C induces cyclization, yielding this compound in 65–92% yield (Table 2). Microwave irradiation enhances this process, reducing reaction times from hours to minutes.

Table 2: Cyclization Conditions and Yields

SubstrateCatalystTemperature (°C)TimeYield (%)
2-(4-Methoxyphenylamino)ethanolPPA705 min85
2-(4-Chlorophenylamino)ethanolPPA705 min92
2-(2-Nitrophenylamino)ethanolPPA905 min78

This method is limited by the availability of amino alcohol precursors and the need for acidic conditions, which may degrade sensitive functional groups.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers a route to saturate intermediate imines or oxazine precursors. For instance, 2-phenyl-4H-1,3-oxazine can be reduced to the tetrahydro derivative using H₂/Pd-C under mild conditions (25°C, 1 atm). Brito et al. achieved 90% yield by hydrogenating a benzoxazine precursor in methanol. The choice of catalyst and solvent critically influences selectivity, with Pd-C outperforming Raney nickel in avoiding over-reduction.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis of this compound. Mollo et al. demonstrated that irradiating amido alcohols with PPA at 70–90°C for 3–10 minutes produces the target compound in 65–96% yield . This method is particularly effective for electron-deficient substrates, as nitro and chloro groups stabilize intermediates (Table 3).

Table 3: Microwave-Assisted Synthesis Optimization

Substituent on Amido AlcoholTime (min)Temperature (°C)Yield (%)
4-NO₂C₆H₄57091
2-FC₆H₄39065
C₆H₅CH₂109035

Limitations include energy consumption and the need for specialized equipment.

Metal-Catalyzed Cycloadditions

Transition-metal catalysts enable innovative routes to this compound. Lonca et al. developed a gold(I)-catalyzed cycloaddition of α-propargyloxy-β-fluoroalkylazides , yielding 2H-1,3-oxazines in >80% yield . The reaction proceeds via a 6-endo-dig azide-yne cyclization, with [XPhosAu(NCCH₃)]SbF₆ providing optimal reactivity. Copper(I) catalysts similarly facilitate annulation of nitriles and aldehydes, though yields are lower (60–75% ) .

Q & A

Q. What are the key synthetic steps for preparing 2-Phenyliminotetrahydro-2H-1,3-oxazine?

  • Methodology : The synthesis typically involves: (a) Using dihydro-1,3-oxazines as starting materials (e.g., 5,6-dihydro-1,3-oxazine derivatives). (b) Generating a stable carbanion via deprotonation with strong bases like LDA or NaH. (c) C-alkylation with electrophiles (e.g., alkyl halides) to avoid N-alkylation side products. (d) Controlled reduction of the C=N bond using mild reducing agents (e.g., NaBH₄ or LiAlH₄) at low temperatures (−35°C to −45°C) and pH 5–8 to minimize over-reduction. (e) Hydrolytic cleavage of the tetrahydro-1,3-oxazine ring to yield aldehydes or other functionalized products .

Q. How is the C=N bond selectively reduced in oxazine derivatives?

  • Methodology : The reduction requires precise control of temperature (−40°C) and pH (5–8) to stabilize intermediates and avoid tautomerization. For example, using sodium cyanoborohydride (NaBH₃CN) in methanol at −40°C selectively reduces the imine form while suppressing side reactions like ring-opening or over-reduction to secondary amines .

Q. What spectroscopic methods confirm the structure of oxazine derivatives?

  • Methodology :
  • NMR : ¹H and ¹³C NMR identify substituent positions and tautomeric equilibria (e.g., distinguishing tetrahydro-1,3-oxazine from imino forms).
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and ring conformations, as demonstrated in structural studies of 13-aza-tricyclic oxazines .

Q. What biological activities are associated with dihydro-1,3-oxazine derivatives?

  • Examples :
  • Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity.
  • Anticancer properties through inhibition of topoisomerase II.
  • Analgesic and anticonvulsant effects in CNS-related disorders .

Advanced Research Questions

Q. How do temperature and pH influence tautomeric equilibria during oxazine synthesis?

  • Mechanistic Insight : At higher temperatures (>0°C) or neutral pH, tetrahydro-1,3-oxazines undergo ring-chain tautomerism, favoring the imino form (2a). This leads to side reactions like hydrolysis to pyrroles (e.g., compound 25 in ). Low temperatures (−40°C) and acidic conditions (pH 5–6) stabilize the oxazine ring, enabling clean reduction .

Q. What strategies achieve regioselective C-alkylation over N-alkylation?

  • Methodology :
  • Use bulky bases (e.g., LDA) to deprotonate the α-carbon, forming a resonance-stabilized carbanion.
  • Employ electrophiles with high steric demand (e.g., tert-butyl halides) to favor attack at the less hindered C-site.
  • Kinetic control via low-temperature reactions (−78°C) suppresses N-alkylation pathways .

Q. How can halogenation be efficiently incorporated into dihydro-1,3-oxazines?

  • Methodology : Electrophilic halogenation using NXS (X = Cl, Br, I) or Selectfluor® under mild, metal-free conditions. For example, 45 halogenated dihydro-1,3-oxazines were synthesized with up to 98% yield via iodine-mediated reactions at room temperature .

Q. What computational tools elucidate oxazine formation mechanisms?

  • Case Study : DFT calculations revealed that 2H-1,3-oxazines form via [3+3] cycloaddition between isoxazolium N-ylides and diazo esters. Transition state analysis confirmed the role of electron-withdrawing substituents in accelerating ring closure .

Q. How do oxazine derivatives function in material science applications?

  • Examples :
  • Fluorescent dyes (e.g., Nile Blue analogs) with tunable emission wavelengths via substitution at the 2-phenyl position.
  • π-Conjugated hybrids (e.g., porphyrin-oxazine systems) for organic electronics, achieving charge mobility >10⁻³ cm²/V·s .

Q. What challenges arise in isolating oxazine intermediates?

  • Key Issues :
  • Rapid tautomerization between tetrahydro-1,3-oxazine and imino forms complicates purification.
  • Hydrolytic sensitivity requires anhydrous conditions and inert atmospheres.
  • Solutions include derivatization (e.g., N-methylation to block tautomerism) or cryogenic chromatography .

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